Biphenyl-4-YL-hydrazine hydrochloride

Vue d'ensemble

Description

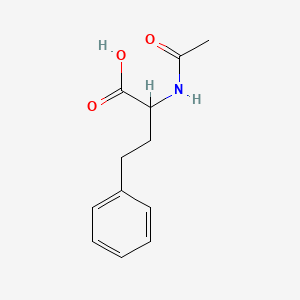

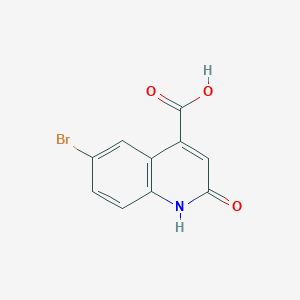

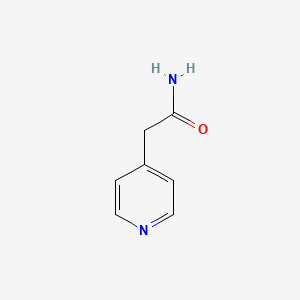

Biphenyl-4-YL-hydrazine hydrochloride is a compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 . It is an off-white solid .

Molecular Structure Analysis

The InChI code for Biphenyl-4-YL-hydrazine hydrochloride is1S/C12H12N2.ClH/c13-14-12-8-6-11 (7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H . This indicates the presence of a biphenyl group and a hydrazine group in the molecule. Physical And Chemical Properties Analysis

Biphenyl-4-YL-hydrazine hydrochloride is an off-white solid . It has a molecular weight of 220.7 .Applications De Recherche Scientifique

Pharmacology

Application Summary

Biphenyl-4-YL-hydrazine hydrochloride is utilized in pharmacological research, particularly in the synthesis of pyrrolopyrazine derivatives, which are compounds with potential therapeutic effects .

Methods of Application

The compound is used in synthetic pathways involving cyclization, ring annulation, and cycloaddition reactions to create pyrrolopyrazine derivatives .

Results and Outcomes

These derivatives have shown a range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. The specific activities depend on the nitrogen atoms present in the pyrrolopyrazine scaffold .

Organic Synthesis

Application Summary

In organic synthesis, Biphenyl-4-YL-hydrazine hydrochloride serves as a precursor for synthesizing various azo dyes and related compounds .

Methods of Application

It is involved in diazotization reactions and subsequent coupling with different moieties to produce azo-hydrazo products, which are then cyclized to form pyrazole derivatives .

Results and Outcomes

The synthesized dyes exhibit pH-sensitive properties and are used for dyeing textiles, showing varying color strengths and dye exhaustion percentages .

Biochemistry

Application Summary

The compound plays a role in biochemistry by contributing to the study of nitrogen-containing heterocycles, which are crucial in drug production and bioactive molecules .

Methods of Application

Biphenyl-4-YL-hydrazine hydrochloride is used in the synthesis of biologically active scaffolds that include pyrrole and pyrazine rings .

Results and Outcomes

Research has indicated that these scaffolds exhibit diverse biological activities and are promising candidates for drug discovery .

Analytical Chemistry

Application Summary

In analytical chemistry, Biphenyl-4-YL-hydrazine hydrochloride is used for the preparation of standards and reagents due to its well-defined properties and purity .

.

Results and Outcomes

The compound’s use in analytical procedures ensures high precision and reliability in the measurement of various chemical properties .

Materials Science

Application Summary

This compound is researched for its potential applications in materials science, particularly in the development of new organic materials .

Methods of Application

Its molecular structure is explored for the creation of novel materials with specific desired properties, such as conductivity or reactivity .

Results and Outcomes

While specific quantitative data is not available, the ongoing research aims to utilize the compound’s properties for innovative material solutions .

Environmental Research

Application Summary

Biphenyl-4-YL-hydrazine hydrochloride is studied for its environmental impact, particularly in relation to its use in dyes and pigments .

Methods of Application

Research focuses on the compound’s breakdown products and their interactions with environmental factors .

Results and Outcomes

Studies aim to assess the ecological footprint of the compound and its derivatives, seeking to minimize any potential environmental hazards .

This analysis provides a detailed overview of the diverse applications of Biphenyl-4-YL-hydrazine hydrochloride in various scientific fields, highlighting its significance in research and industry. The compound’s versatility is evident in its wide range of uses, from drug synthesis to materials science. Each application area benefits from the compound’s unique properties, contributing to advancements in technology and medicine.

Chemical Synthesis of Heterocyclic Compounds

Application Summary

This compound is instrumental in the chemical synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals .

Methods of Application

Biphenyl-4-YL-hydrazine hydrochloride is used to introduce nitrogen atoms into molecular frameworks, facilitating the creation of complex heterocycles through reactions like condensation .

Results and Outcomes

The resulting heterocyclic compounds have been found to possess various pharmacological properties, which are quantified through biological assays and chemical analysis .

Development of Analytical Reagents

Application Summary

It serves as a key component in the development of analytical reagents used for detecting and quantifying biological and chemical substances .

Methods of Application

The compound’s reactivity is harnessed to produce reagents that react under specific conditions, allowing for the sensitive detection of target molecules .

Results and Outcomes

These reagents have been utilized in assays that provide quantitative measurements, crucial for research and diagnostic purposes .

Nanotechnology

Application Summary

Biphenyl-4-YL-hydrazine hydrochloride is explored in nanotechnology for its potential to modify the surface properties of nanoparticles .

Methods of Application

The compound is used to functionalize nanoparticles, thereby altering their interaction with biological systems and increasing their utility in medical applications .

Results and Outcomes

Functionalized nanoparticles have shown improved targeting and delivery of therapeutics, as evidenced by enhanced efficacy in preclinical models .

Polymer Chemistry

Application Summary

In polymer chemistry, this compound is researched for its role in creating novel polymers with specific mechanical and chemical properties .

Methods of Application

Biphenyl-4-YL-hydrazine hydrochloride is incorporated into polymer chains, affecting the polymers’ thermal stability and solubility .

Results and Outcomes

The modified polymers demonstrate unique characteristics, such as increased resistance to degradation or altered electrical conductivity, which are measured using standard polymer testing methods .

Agricultural Chemistry

Application Summary

The compound is used in agricultural chemistry to synthesize new compounds that can act as growth regulators or pesticides .

Methods of Application

It is involved in the synthesis of molecules that interact with plant hormone receptors or disrupt the life cycle of pests .

Results and Outcomes

These synthesized molecules have been shown to improve crop yields and pest resistance, with their effectiveness quantified through field trials and laboratory tests .

Environmental Toxicology

Application Summary

Biphenyl-4-YL-hydrazine hydrochloride is studied for its toxicological effects on the environment, particularly its biodegradability and potential bioaccumulation .

Methods of Application

Research involves assessing the compound’s breakdown in various environmental conditions and its uptake by living organisms .

Results and Outcomes

Findings include data on the compound’s persistence in the environment and its impact on ecosystems, which are critical for regulatory and safety evaluations .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Biphenyl-4-YL-hydrazine hydrochloride. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

(4-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHDZKZQXXRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212946 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-4-YL-hydrazine hydrochloride | |

CAS RN |

63543-02-2 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63543-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)